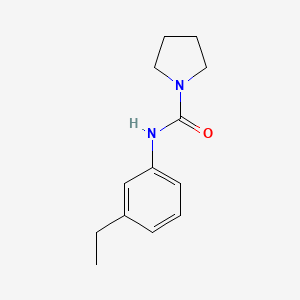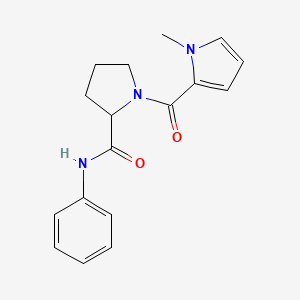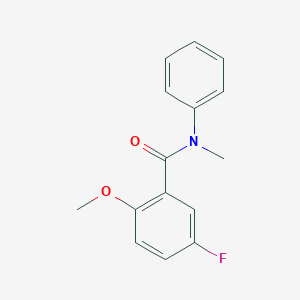![molecular formula C15H17BrN2O B7517188 N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7517188.png)
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide is a chemical compound with a molecular formula of C15H17BrN2O. It is commonly referred to as the compound BRD0705 or JQEZ5. This compound has been of interest to researchers due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide inhibits the activity of BET proteins by binding to the bromodomain, which is a protein domain that recognizes acetylated lysine residues on histones. BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery. Inhibition of BET proteins by this compound results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activity of BET proteins. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide in lab experiments is its specificity for BET proteins. This compound has been shown to selectively inhibit BET proteins without affecting other bromodomain-containing proteins. This specificity makes it a valuable tool for studying the role of BET proteins in various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in experiments.
Orientations Futures
There are several future directions for the research of N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide. One area of research is the development of more potent and selective BET inhibitors. Another area of research is the identification of biomarkers that can predict the response to BET inhibitors in cancer patients. Furthermore, this compound has been shown to have potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Future research could focus on the development of this compound or other BET inhibitors as therapeutic agents for these diseases.
Méthodes De Synthèse
The synthesis method of N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-bromobenzyl bromide with 2,5-dimethylpyrrole, which results in the formation of 1-(3-bromophenyl)ethyl-2,5-dimethylpyrrole. This compound is then reacted with ethyl oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyridine to form this compound.
Applications De Recherche Scientifique
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various diseases. One of the areas of research is cancer. Studies have shown that this compound inhibits the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression and are overexpressed in various cancers. Inhibition of BET proteins by this compound results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Another area of research is inflammation. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting the BET proteins. This compound has also been studied for its potential in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation.
Propriétés
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-10-7-8-14(18(10)3)15(19)17-11(2)12-5-4-6-13(16)9-12/h4-9,11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGXNHGRIHAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC(C)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)


![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)


![N-[1-(3-bromophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7517153.png)
![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![1-benzoyl-N-[[4-(cyclopropylcarbamoyl)phenyl]methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7517181.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)

